An In-depth Technical Guide to 4-Chloro-5-phenylthieno[2,3-d]pyrimidine: Chemical Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 4-Chloro-5-phenylthieno[2,3-d]pyrimidine: Chemical Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse pharmacological activities. As a bioisostere of purine, this scaffold has been extensively explored for the development of novel therapeutic agents. This technical guide focuses on a key derivative, 4-Chloro-5-phenylthieno[2,3-d]pyrimidine, providing a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and significant role in drug discovery, particularly in the development of kinase and topoisomerase inhibitors for anticancer therapy.
Chemical Structure and Properties
4-Chloro-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound featuring a fused thieno[2,3-d]pyrimidine core with a chloro substituent at the 4-position and a phenyl group at the 5-position.
Chemical Structure:
Figure 1. Chemical structure of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine.
Table 1: Chemical and Physical Properties of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine
| Property | Value | Reference |
| IUPAC Name | 4-chloro-5-phenylthieno[2,3-d]pyrimidine | [1] |
| CAS Number | 182198-35-2 | [1] |
| Molecular Formula | C12H7ClN2S | [1] |
| Molecular Weight | 246.72 g/mol | |
| Melting Point | 130 °C | |
| Appearance | Slightly yellowish crystalline solid | [2] |
| Solubility | Soluble in Dichloromethane and DMSO | [2] |
Synthesis
The synthesis of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine and its derivatives generally follows a well-established multi-step pathway, commencing with the versatile Gewald reaction to construct the core thiophene ring.
General Synthetic Workflow
The overall synthetic strategy involves three key stages:
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Gewald Reaction: Formation of a 2-aminothiophene-3-carbonitrile intermediate.
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Cyclization: Construction of the thieno[2,3-d]pyrimidin-4(3H)-one ring.
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Chlorination: Introduction of the chloro group at the 4-position.
Experimental Protocols
The following are generalized experimental protocols based on literature for the synthesis of the thieno[2,3-d]pyrimidine scaffold. Specific reaction conditions may need optimization for the 5-phenyl derivative.
Step 1: Gewald Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes.[3] It involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[3]
-
Reactants: Phenylacetonitrile, an appropriate aldehyde or ketone, elemental sulfur, and a base (e.g., morpholine or triethylamine).
-
Procedure:
-
To a solution of the carbonyl compound and α-cyanoester in a suitable solvent (e.g., ethanol or DMF), add elemental sulfur.
-
Add the base dropwise while stirring.
-
The reaction mixture is typically heated to reflux for several hours.
-
Upon completion, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
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Step 2: Cyclization to 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one
The 2-aminothiophene-3-carbonitrile intermediate is then cyclized to form the pyrimidinone ring.
-
Reactants: 2-Amino-4-phenylthiophene-3-carbonitrile and a one-carbon synthon like formamide or formic acid.
-
Procedure:
-
A mixture of the 2-aminothiophene intermediate and formamide (or formic acid) is heated at a high temperature (typically 150-180 °C) for several hours.[4]
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the solid product is collected by filtration, washed, and dried.
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Step 3: Chlorination to 4-Chloro-5-phenylthieno[2,3-d]pyrimidine
The final step involves the conversion of the hydroxyl group of the pyrimidinone to a chloro group.
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Reactants: 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one and a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Procedure:
-
A suspension of the thieno[2,3-d]pyrimidin-4(3H)-one in an excess of POCl₃ is heated to reflux.
-
A catalytic amount of a base like N,N-dimethylaniline may be added to facilitate the reaction.
-
The reaction is refluxed for several hours until the starting material is consumed (monitored by TLC).
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The excess POCl₃ is removed under reduced pressure.
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The residue is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to yield the final product.
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Biological Activity and Therapeutic Potential
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted cancer therapies. The 4-chloro position serves as a crucial handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives with a wide range of biological activities.
Kinase Inhibition
Many derivatives of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine have been investigated as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.
VEGFR-2 Inhibition:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anti-cancer strategy. Several thieno[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against VEGFR-2.
Topoisomerase II Inhibition
Topoisomerase II is an essential enzyme that modulates the topology of DNA, playing a critical role in DNA replication, transcription, and chromosome segregation. Inhibitors of topoisomerase II are effective anticancer agents as they lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells.
Mechanism of Topoisomerase II Inhibition:
Topoisomerase II functions by creating a transient double-strand break in one DNA duplex (the G-segment) to allow another DNA duplex (the T-segment) to pass through, after which the break is religated.[5][6] Topoisomerase II inhibitors, including certain thieno[2,3-d]pyrimidine derivatives, stabilize the covalent complex between the enzyme and the cleaved DNA, preventing the religation step.[6]
Conclusion
4-Chloro-5-phenylthieno[2,3-d]pyrimidine is a versatile and highly valuable scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of the 4-chloro position make it an ideal starting point for the development of a wide array of derivatives. The demonstrated efficacy of these derivatives as inhibitors of crucial cancer-related targets like VEGFR-2 and Topoisomerase II underscores the therapeutic potential of this chemical class. Further exploration and optimization of this scaffold are likely to yield novel and effective drug candidates for the treatment of cancer and other diseases. This guide provides a foundational understanding for researchers and drug development professionals to leverage the potential of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine in their research endeavors.
References
- 1. pschemicals.com [pschemicals.com]
- 2. Thieno[2,3-d]pyrimidine, 4-chloro- | CAS 14080-59-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Type II topoisomerase - Wikipedia [en.wikipedia.org]
- 6. Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
